Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Description
Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated benzothiophene core with a hydroxyl group at position 3 and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJOZZBVZBPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. For instance, starting from a suitable phenylthioketone, the compound can be synthesized through the following steps:
Friedel-Crafts Acylation: Reacting phenylthioketone with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the benzothiophene ring.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Methyl 3-oxo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
Reduction: Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Properties
Recent studies have highlighted the analgesic effects of methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Research indicates that this compound can effectively inhibit pain responses in experimental models. For instance, a study demonstrated that derivatives of this compound showed a statistically significant analgesic effect compared to traditional analgesics like piroxicam and meloxicam . This suggests that this compound could be developed into a new class of pain relief medications.
Anti-inflammatory Effects
In addition to its analgesic properties, compounds related to this compound have exhibited anti-inflammatory effects. These compounds may inhibit inflammatory pathways and could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Derivative Development
Bioisosteric Replacements
The methodology of bioisosteric replacements has been applied to synthesize a series of derivatives of this compound. These derivatives are being explored for their potential as novel analgesics and anti-inflammatory agents. The introduction of various substituents at different positions on the benzothiophene scaffold allows for the fine-tuning of pharmacological properties .
Potential for Antimalarial Activity
The structural framework of this compound may also lend itself to modifications aimed at enhancing antimalarial activity. By modulating its structure further through synthetic chemistry techniques, researchers are investigating its efficacy against Plasmodium falciparum, the parasite responsible for malaria .
Case Studies
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among related benzothiophene derivatives:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to methyl or amino analogs, leading to higher solubility in polar solvents (e.g., water, methanol).
- Spectroscopic Features: ¹H NMR: The hydroxyl proton would appear as a broad singlet (~1–5 ppm, depending on hydrogen bonding). In contrast, the methyl analog shows a sharp singlet at 2.41 ppm for -CH₃ . IR: Strong O-H stretch (~3200–3600 cm⁻¹) absent in methyl or amino derivatives .
- Thermal Stability: The tetrahydro ring may reduce thermal stability compared to fully aromatic analogs (e.g., ) due to decreased conjugation .
Biological Activity
Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C₉H₁₁O₃S
- Molecular Weight: 197.26 g/mol
The compound features a benzothiophene core with hydroxy and carboxylate functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported in different studies are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 50 |
| Salmonella typhimurium | 78 |
| Bacillus cereus | 100 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (lung cancer) | 32 |
| HeLa (cervical cancer) | 45 |
| MCF-7 (breast cancer) | 50 |
The results indicate that this compound has promising cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These interactions may disrupt essential biological pathways such as:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It might interact with cellular receptors influencing signaling pathways related to growth and apoptosis.
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A recent investigation assessed the antibacterial properties of various benzothiophene derivatives, including this compound. The study found that modifications to the benzothiophene structure significantly impacted antimicrobial potency .
- Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in A549 cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, and how are intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like tetrahydrobenzothiophene derivatives are often prepared by refluxing precursors (e.g., substituted cyclohexenyl anhydrides) in dichloromethane under inert gas. Purification typically involves gradient reverse-phase HPLC (e.g., methanol-water gradients) to isolate high-purity products. Confirmation of intermediates is achieved via NMR and IR spectroscopy, focusing on characteristic peaks like C=O (1700–1750 cm) and aromatic C-H stretches .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving bond lengths and angles. For non-crystalline samples, and NMR in deuterated solvents (e.g., DMSO-d) identify substituent environments. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates functional groups like hydroxyl (broad ~3200 cm) and ester carbonyls .
Q. What spectroscopic techniques are used to distinguish regioisomers or tautomers in this class of compounds?
- Methodology : 2D NMR techniques (COSY, HSQC, HMBC) resolve overlapping signals in complex spectra. For example, HMBC correlations between the hydroxyl proton and adjacent carbons confirm substitution patterns. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can distinguish polymorphs or tautomeric forms .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Variable-temperature NMR experiments (e.g., 25–80°C) can stabilize conformers, while deuterium exchange identifies labile protons. Cross-validation with computational methods (DFT calculations for NMR chemical shifts) or alternative techniques like X-ray crystallography provides definitive assignments .
Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups)?
- Methodology : Electron-deficient benzothiophenes require careful control of reaction conditions. Use of Lewis acids (e.g., BFOEt) enhances electrophilicity during Friedel-Crafts reactions. Microwave-assisted synthesis reduces side reactions, while protecting groups (e.g., tert-butyl esters) stabilize intermediates. Yield improvements (>15%) are achievable via DoE (Design of Experiments) approaches .
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
- Methodology : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., , ) into motifs like . Software like Mercury (CCDC) visualizes packing diagrams, revealing interactions that stabilize specific polymorphs. For example, hydroxyl groups often form infinite chains along the crystallographic c-axis, impacting solubility and stability .
Q. What computational tools predict the pharmacological activity of novel derivatives?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., tyrosine phosphatase 1B). QSAR models trained on IC data from similar benzothiophenes identify critical descriptors (e.g., logP, polar surface area). In vitro validation via enzyme inhibition assays (e.g., colorimetric pNPP hydrolysis) confirms computational predictions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
